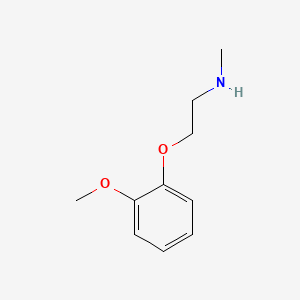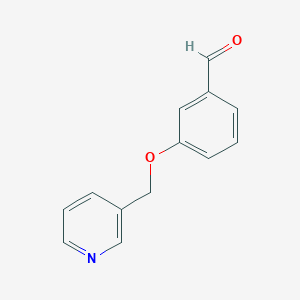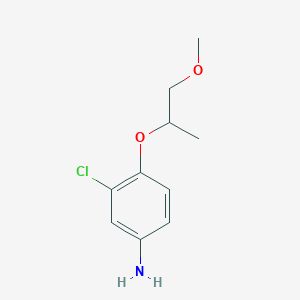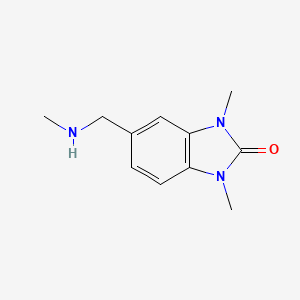![molecular formula C14H15NO4S B1309748 [4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 43204-94-0](/img/structure/B1309748.png)
[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
Overview
Description
The compound 4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl-acetic acid is a thiazole derivative, which is a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen within the same ring. Thiazoles are of significant interest due to their diverse range of biological activities and their presence in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the cyclization of thioamides or the reaction of α-haloketones with thioamides. In the context of the provided papers, while the exact synthesis of the compound is not detailed, similar thiazole compounds are synthesized through reactions involving precursors like benzaldehyde derivatives and thiosemicarbazide, as seen in the formation of 2-{[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid . This suggests that a similar approach could be used for synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms. The molecular structure is often analyzed using spectroscopic methods such as FT-IR, NMR, and mass spectrometry. For instance, the structure of a related compound, N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-N´-thiophen-2ylmethylene-Chloro-acetic acid hydrazide, was examined using density functional theory and various spectroscopic techniques . These methods provide insights into the electronic and spatial configuration of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions, including hydrogen bonding and photoinduced transformations. For example, thiazole-based compounds can exploit CH···O and CH···N hydrogen bonding interactions for molecular self-assembly . Additionally, compounds like 1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI)-Acetic Acid have been used for photoinduced reductive transformations of α,β-epoxy ketones to β-hydroxy ketones , indicating that thiazole derivatives could potentially undergo similar photochemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like dimethoxy groups can affect these properties by altering the electron distribution within the molecule. The fluorescence derivatization of amino acids with a related compound, 4-(5′,6′-dimethoxybenzothiazolyl)phenylisothiocyanate, demonstrates the potential for thiazole derivatives to be used in sensitive detection methods in liquid chromatography . This indicates that the compound may also possess unique physical and chemical properties suitable for analytical applications.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of this compound involves treatment with specific reagents to yield products with potential inhibitory actions, as demonstrated through docking studies with human prostaglandin reductase. This process highlights its potential in enzyme inhibition studies (Nayak & Poojary, 2019).
- Research into thiazole-containing compounds emphasizes their importance in antimicrobial activity, showcasing the development of novel compounds with enhanced antibacterial effects (Reddy, Prasad, Spoorthy, & Ravindranath, 2013).
Pharmacological Applications
- Another study explored the pharmacological profile of a pyrrolizine derivative closely related to the thiazole compound, revealing its dual inhibitory action on cyclo-oxygenase and 5-lipoxygenase enzymes, highlighting potential applications in treating inflammation and related disorders (Laufer, Tries, Augustin, & Dannhardt, 1994).
Antimicrobial Activity
- Synthesis and evaluation of thiazole derivatives have been studied for their antimicrobial efficacy, providing insights into the development of new compounds with significant antibacterial and antifungal activities. These studies contribute to the ongoing search for more effective antimicrobial agents (Kalekar, Bhat, & Koli, 2011).
Material Science Applications
- Investigations into the photo-degradation of thiazole-containing compounds offer valuable information for material science, particularly in understanding the stability and degradation patterns of pharmaceutical compounds under light exposure. This research provides crucial insights for the development of stable drug formulations (Wu, Hong, & Vogt, 2007).
Analytical Chemistry
- Solid-state characterization to select and develop drug polymorphs from enantiotropically related systems has been applied to a compound related to "[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid," illustrating the critical role of analytical chemistry in pharmaceutical development (Katrincic et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-8-15-14(12(20-8)7-13(16)17)9-4-5-10(18-2)11(6-9)19-3/h4-6H,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLRXNYXYSBOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322996 | |
| Record name | 2-[4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid | |
CAS RN |
43204-94-0 | |
| Record name | 2-[4-(3,4-dimethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1309684.png)






![Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1309714.png)